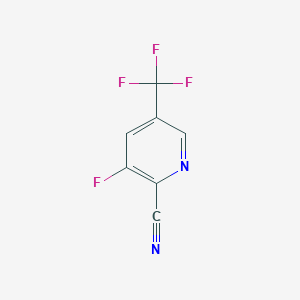

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 80194-71-4 . It has a molecular weight of 190.1 and its IUPAC name is 3-fluoro-5-(trifluoromethyl)-2-pyridinecarbonitrile . It is a solid at ambient temperature .

Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . Various methods of synthesizing related compounds have been reported .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H . The key to this InChI code is APIYAXCKQVOAAR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis of Heterocyclic Compounds

One primary application of this compound is in the synthesis of heterocyclic compounds. For instance, it has been used in the stepwise construction of the 2,3-dihydroimidazo[1,2-a]pyridine and 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine ring systems. These processes begin with suitably substituted 2-halopyridines, demonstrating the compound's utility in constructing complex molecular frameworks (Podhorez, 1991).

Building Block for Trifluoromethylated N-heterocycles

It also serves as a versatile intermediate for synthesizing trifluoromethylated N-heterocycles. A notable example includes its reaction with 1,2- and 1,3-bisnucleophiles, showcasing its role in the preparation of compounds with potential applications in pharmaceuticals and agrochemicals (Channapur et al., 2019).

Synthesis of Trifluoromethylated Analogues

Additionally, the compound is instrumental in generating trifluoromethylated analogues of bioactive molecules. For instance, trifluoromethylated 4,5-dihydroorotic acid analogues have been synthesized, highlighting its utility in medicinal chemistry and drug development (Sukach et al., 2015).

Modular Synthesis of Pyridines

Furthermore, its derivatives facilitate the modular synthesis of polysubstituted and fused pyridines through a one-pot reaction sequence. This approach is valuable for creating diverse pyridine-based molecules for various applications, from materials science to pharmaceutical research (Song et al., 2016).

Synthesis of Fluorinated Derivatives

The compound also plays a critical role in the synthesis of fluorinated derivatives. For example, it has been used in the development of methods for the selective C-H fluorination of pyridines and diazines, a process significant for adjusting the properties of pharmaceuticals and agrochemicals (Fier & Hartwig, 2013).

Mechanism of Action

Target of Action

Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to have applications in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives are known to have significant impacts in the agrochemical industry, suggesting they may interact with biochemical pathways related to pest control .

Pharmacokinetics

The presence of fluorine in organic compounds is known to influence their pharmacokinetic properties, often enhancing their metabolic stability and improving their ability to penetrate biological membranes .

Result of Action

Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides , suggesting that they may exert toxic effects on pests.

Safety and Hazards

The safety information for 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile includes the following hazard statements: H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P271, P261, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIYAXCKQVOAAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510461 |

Source

|

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80194-71-4 |

Source

|

| Record name | 3-Fluoro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80194-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)

![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)